molecular formula C21H25N5O3 B11070469 ethyl 1-{(1E)-1-[1-(1H-benzimidazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}piperidine-4-carboxylate

ethyl 1-{(1E)-1-[1-(1H-benzimidazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}piperidine-4-carboxylate

Cat. No.: B11070469
M. Wt: 395.5 g/mol
InChI Key: FKEYFLHBZSMDPZ-NBVRZTHBSA-N
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Description

ETHYL 1-{1-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}-4-PIPERIDINECARBOXYLATE is a complex organic compound that features a benzimidazole moiety, a pyrazole ring, and a piperidine carboxylate group. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{1-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}-4-PIPERIDINECARBOXYLATE typically involves multi-step organic reactions. The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents . The pyrazole ring is formed through cyclization reactions involving hydrazines and 1,3-diketones . The final step involves the formation of the piperidine carboxylate group through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .

Scientific Research Applications

ETHYL 1-{1-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}-4-PIPERIDINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 1-{1-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}-4-PIPERIDINECARBOXYLATE involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their function . The pyrazole ring can inhibit enzymes involved in inflammatory pathways . These interactions lead to the compound’s pharmacological effects, such as antimicrobial and anti-inflammatory activities .

Properties

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

ethyl 1-[(1E)-1-[1-(1H-benzimidazol-2-yl)-3-methyl-5-oxopyrazol-4-ylidene]ethyl]piperidine-4-carboxylate

InChI

InChI=1S/C21H25N5O3/c1-4-29-20(28)15-9-11-25(12-10-15)14(3)18-13(2)24-26(19(18)27)21-22-16-7-5-6-8-17(16)23-21/h5-8,15H,4,9-12H2,1-3H3,(H,22,23)/b18-14+

InChI Key

FKEYFLHBZSMDPZ-NBVRZTHBSA-N

Isomeric SMILES

CCOC(=O)C1CCN(CC1)/C(=C/2\C(=NN(C2=O)C3=NC4=CC=CC=C4N3)C)/C

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=C2C(=NN(C2=O)C3=NC4=CC=CC=C4N3)C)C

Origin of Product

United States

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